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Compound of Interest

Compound Name: 3-Chloro-tetrahydro-pyran-4-one

Cat. No.: B169126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 3-Chloro-
tetrahydro-pyran-4-one. Due to the limited availability of published experimental data for this

specific compound, this document focuses on predicted spectroscopic values and established

experimental protocols. The information herein serves as a valuable resource for the

identification, characterization, and quality control of 3-Chloro-tetrahydro-pyran-4-one in a

research and development setting.

Chemical Structure and Properties
Chemical Name: 3-Chloro-tetrahydro-pyran-4-one CAS Number: 160427-98-5 Molecular

Formula: C₅H₇ClO₂ Molecular Weight: 134.56 g/mol Structure:

Chemical structure of 3-Chloro-tetrahydro-pyran-4-one

(Note: A placeholder for the chemical structure image is used above. In a final document, a 2D

chemical structure drawing would be inserted here.)

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Chloro-tetrahydro-
pyran-4-one based on established principles of NMR, IR, and mass spectrometry, and by

comparison with the known data for the parent compound, tetrahydro-pyran-4-one.
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Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~ 4.5 - 4.7 dd 1H H-3

~ 4.0 - 4.2 m 2H H-2

~ 3.8 - 4.0 m 2H H-6

~ 2.5 - 2.8 m 2H H-5

Note on Predictions:The proton at the C-3 position (H-3) is expected to be the most deshielded

due to the electronegativity of the adjacent chlorine atom and the carbonyl group. The protons

on C-2 and C-6, being adjacent to the oxygen atom, will also be in the downfield region. The

protons on C-5 will be further upfield.

Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Carbon Atom

~ 200 - 205 C-4 (C=O)

~ 70 - 75 C-2

~ 68 - 72 C-6

~ 60 - 65 C-3

~ 40 - 45 C-5

Note on Predictions:The carbonyl carbon (C-4) will have the largest chemical shift. The carbons

bonded to oxygen (C-2 and C-6) will appear in the typical range for ethers. The carbon bearing

the chlorine (C-3) will be significantly shifted downfield compared to a standard CH₂ group. The

C-5 carbon will be the most upfield of the ring carbons.
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Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~ 1730 - 1750 Strong C=O stretch (ketone)

~ 1100 - 1150 Strong C-O-C stretch (ether)

~ 2850 - 3000 Medium C-H stretch (alkane)

~ 700 - 800 Medium-Strong C-Cl stretch

Note on Predictions:The most prominent peak will be the strong carbonyl stretch, characteristic

of a ketone. The presence of the chlorine atom alpha to the carbonyl group may slightly

increase the frequency of the C=O stretch compared to an unsubstituted cyclic ketone. A strong

C-O-C stretch from the pyran ring is also expected.

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Possible Fragment

134/136
[M]⁺ (Molecular ion peak with isotopic pattern

for Cl)

99 [M - Cl]⁺

106/108 [M - CO]⁺

71 [M - Cl - CO]⁺

43 [CH₃CO]⁺

Note on Predictions:The mass spectrum is expected to show a molecular ion peak at m/z 134

with a characteristic M+2 peak at m/z 136 (approximately one-third the intensity) due to the

presence of the ³⁷Cl isotope. Common fragmentation pathways would include the loss of a

chlorine radical, loss of carbon monoxide, and alpha-cleavage around the carbonyl group.

Experimental Protocols
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The following are detailed, standard operating procedures for the acquisition of spectroscopic

data for a small organic molecule like 3-Chloro-tetrahydro-pyran-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample or measure 10-20 µL of the liquid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's autosampler or manual insertion port.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using standard parameters. For ¹H NMR, a sufficient signal-to-noise

ratio is typically achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g.,

128 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

For ¹³C NMR, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment

can be run to aid in the assignment of CH, CH₂, and CH₃ groups.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce spin-spin coupling

information.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the liquid or solid sample directly onto the center of the ATR

crystal.

If the sample is a solid, apply pressure using the instrument's pressure arm to ensure

good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.

Data Processing:

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
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Sample Preparation:

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile organic solvent

(e.g., methanol, acetonitrile, or dichloromethane).

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

If necessary, filter the solution to remove any particulates.

Instrument Setup and Data Acquisition (using Gas Chromatography-Mass Spectrometry -

GC-MS):

Set up the gas chromatograph with an appropriate column (e.g., a non-polar or medium-

polarity column).

Establish a suitable temperature program for the GC oven to ensure separation of the

analyte from any impurities.

Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-200).

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.

The sample is vaporized, separated on the GC column, and then introduced into the mass

spectrometer for ionization (typically by electron ionization at 70 eV) and mass analysis.

Data Processing:

Identify the peak corresponding to the compound of interest in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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